2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide moiety linked to a 2-(methylthio)phenyl group. The pyridazinone scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and cancer .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-26-17-5-3-2-4-16(17)21-18(24)12-23-19(25)11-10-15(22-23)13-6-8-14(20)9-7-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBHFWWOSKGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetamide Moiety: The final step involves the acylation of the pyridazinone derivative with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Core
3-Phenyl vs. 3-(4-Fluorophenyl) Substitution
- : The compound 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (CID: 898132-80-4) replaces the 4-fluorophenyl group with an unsubstituted phenyl. Molecular docking studies suggest that fluorinated aryl groups enhance interactions with hydrophobic pockets in enzymes like PRMT5 .
Dichloro Substitution ()
- Compound 13 (2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethyl-5-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide) introduces dichloro substituents on the pyridazinone ring. The chlorine atoms increase steric bulk and electron-withdrawing capacity, which may improve target engagement but reduce solubility compared to the fluorine-substituted analog .
Modifications on the Acetamide Moiety
2-(Methylthio)Phenyl vs. 2-(Trifluoromethyl)Phenyl ()
- The methylthio group offers moderate hydrophobicity and may undergo slower oxidative metabolism than trifluoromethyl .
Halogenated Phenyl Groups ()
- Compounds such as 8a (4-bromophenyl) and 8b (4-iodophenyl) in demonstrate that larger halogens improve steric interactions but reduce synthetic yields (10% for 8a vs. 46% for 8b ). The target compound’s methylthio group avoids these synthetic challenges while maintaining favorable binding .
Binding Affinity and Molecular Docking ()
- In molecular dynamics simulations, pyridazinone derivatives with fluorinated aryl groups (e.g., CID-49671233 in ) showed lower binding energies (−9.2 kcal/mol) compared to non-fluorinated analogs (−7.5 kcal/mol). The target compound’s 4-fluorophenyl group likely contributes to similar high-affinity interactions .
Piperazine Hybrids ()
Data Table: Structural and Functional Comparison
Biological Activity
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways.
- Gene Expression Alteration : The compound may influence the transcription of genes associated with disease processes.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For example, related compounds have demonstrated potent inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| FNA | MCF-7 | 100 |
| Imatinib | PC3 | 40 |
In a study examining the effects of similar compounds, it was found that the introduction of fluorine to the aromatic ring improved metabolic stability and enhanced anticancer activity compared to non-fluorinated analogs .
Mechanistic Insights
The mechanism behind the anticancer effects includes:
- Apoptosis Induction : Flow cytometry analyses have shown that treatment with these compounds leads to increased apoptosis rates in cancer cells.
- Cell Cycle Arrest : Compounds like FNA have been observed to induce G2/M phase arrest in treated cells, contributing to their antiproliferative effects .
Case Studies
- Study on HDAC Inhibition : A related compound was identified as a potent inhibitor of histone deacetylase (HDAC), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition correlated with increased apoptosis in cancer cell lines .
- In Vivo Efficacy : In xenograft models using HepG2 cells, the compound demonstrated significant tumor growth inhibition (TGI), suggesting its potential as an effective therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound, and how can they be characterized experimentally?
- Methodology :
- Use nuclear magnetic resonance (NMR) to confirm the pyridazinone core, fluorophenyl, and methylthiophenyl substituents. Compare observed chemical shifts with PubChem data for analogous compounds .
- FTIR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. Peaks near 1650–1750 cm⁻¹ indicate the pyridazinone and acetamide moieties .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₉H₁₅FN₃O₂S) and distinguishes isotopic patterns for sulfur-containing groups .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction intermediates?
- Methodology :
- Multi-step synthesis typically involves amide coupling between a pyridazinone derivative and a substituted aniline. For example:
Synthesize 3-(4-fluorophenyl)-6-oxopyridazine via cyclocondensation of hydrazine with diketone precursors.
Introduce the acetamide side chain via nucleophilic substitution or Ullmann-type coupling .
- Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodology :
- HPLC with UV detection (λ = 254 nm) quantifies purity (>95%). Use a C18 column and acetonitrile/water mobile phase .
- Accelerated stability studies (40°C/75% RH for 4 weeks) evaluate degradation pathways. Monitor via LC-MS for hydrolytic or oxidative byproducts .
Q. What in vitro models are appropriate for preliminary biological activity screening?
- Methodology :
- Cell viability assays (MTT, resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Include positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .
- Replicate conflicting studies under controlled conditions (e.g., oxygen tension, serum-free media) .
Q. What strategies optimize reaction yields and scalability while minimizing side products?
- Methodology :
- Apply Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading). Use a central composite design to model non-linear interactions .
- Continuous flow reactors improve heat/mass transfer for exothermic amide coupling steps, reducing byproduct formation .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Compare with experimental electrochemical data .
- Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., PARP-1). Prioritize compounds with ΔG < -8 kcal/mol .
Q. What analytical techniques are critical for studying the compound’s stability in biological matrices?
- Methodology :
- Plasma protein binding assays (equilibrium dialysis) quantify free vs. bound fractions.
- Metabolite identification via LC-QTOF-MS/MS in hepatocyte incubations. Use isotopic labeling to track sulfur oxidation pathways .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
